3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Overview
Description
“3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine” is a compound that has been studied for its potential as a retinoid X receptor (RXR) partial agonist . It has been reported to show a significant antidiabetes effect in the KK-A(y) type 2 diabetes model mice, with reduced side effects compared to RXR full agonists .
Synthesis Analysis
The synthesis of this compound and its analogues has been described in several studies . These reports describe the synthesis of analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, commonly known as bexarotene, and their analysis in acting as RXR-specific agonists .Molecular Structure Analysis
The molecular formula of this compound is C15H23N . The InChI code is 1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 . The canonical SMILES is CC1=CC2=C(C=C1N)C(CCC2©C)©C .Physical and Chemical Properties Analysis
The molecular weight of the compound is 217.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 217.183049738 g/mol . The topological polar surface area is 26 Ų .Scientific Research Applications
Synthesis of Biologically Active Derivatives
A building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene, has been developed using a derivative of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This showcases its potential in the development of new drugs and odorants (Büttner, Nätscher, Burschka, & Tacke, 2007).
Tumor Inhibitory and Antioxidant Activities
Research indicates that derivatives of this compound exhibit significant tumor inhibitory and antioxidant activities. This positions these compounds as potential therapeutic agents in cancer treatment and as antioxidants (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Modulation of Macrophage Activity
Novel derivatives of this compound have been shown to modulate nitric oxide production and proliferation in macrophage cells, indicating potential applications in immune response regulation (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).
Potential in CNS Disease Treatment
A study on the synthesis of fluorine-18-labeled analogues of this compound for PET imaging of retinoid X receptor suggests its potential use in central nervous system disease treatment (Wang, Davis, Gao, & Zheng, 2014).
Application in RXR Agonism and Cancer Therapy
Modifications of this compound have led to compounds showing potential as selective retinoid X receptor agonists, useful in the context of cancer therapy (Heck et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is the Retinoid X Receptor (RXR) . RXR is a type of nuclear receptor that regulates the expression of genes involved in cell differentiation, development, and metabolism .
Mode of Action
This compound interacts with RXR by binding to its ligand-binding domain. This binding induces a conformational change in RXR, allowing it to form heterodimers with other nuclear receptors. The RXR-ligand complex then binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of RXR by this compound affects various biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and apoptosis. The downstream effects of these pathways contribute to the overall biological activity of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of genes regulated by RXR. These effects can include changes in cell differentiation and proliferation, lipid metabolism, and inflammatory responses .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQSUCPZRPRYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280546 | |
Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116233-17-1 | |
Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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